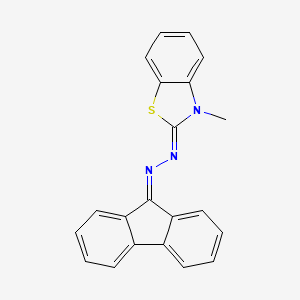

![molecular formula C16H12F3NO4 B5523305 4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbamate derivatives, including those similar to 4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate, often involves multicomponent condensation reactions or specific catalytic processes. For instance, Shafiee et al. (2011) reported the preparation of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium (II) 2,2,2-trifluoroacetate as an efficient catalyst, highlighting a methodology that might be relevant for synthesizing similar compounds (Shafiee, Moloudi, & Ghashang, 2011).

Molecular Structure Analysis

The molecular structure of carbamate compounds, including derivatives similar to the compound of interest, has been explored using various spectroscopic techniques. For example, Govindasamy and Gunasekaran (2015) utilized quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) to analyze the molecular structure, providing insights into the vibrational frequencies, molecular electrostatic potential, and non-linear properties (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of carbamate derivatives can be influenced by their molecular structure. Mindl et al. (2000) studied the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, revealing how electron-withdrawing groups and solvents affect the cyclization rate, which is crucial for understanding the chemical reactions involving carbamate compounds (Mindl, Hrabík, Štěrba, & Kaválek, 2000).

Physical Properties Analysis

The physical properties of carbamate derivatives are critical for their practical applications. Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and analyzed their electrochromic properties, which involve understanding the physical properties such as spectroelectrochemical behavior and morphologic properties, relevant for materials science applications (Aydın & Kaya, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophilic and nucleophilic attacks, can be elucidated through molecular orbital and electrostatic potential analyses. Govindasamy and Gunasekaran's (2015) work on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide provides an example of how these properties are analyzed for similar compounds (Govindasamy & Gunasekaran, 2015).

Aplicaciones Científicas De Investigación

Polymer Solar Cells

A study by Qin et al. (2009) discussed the synthesis and use of an alternating copolymer, poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), as a donor material for high-efficiency polymer solar cells. This research highlights the potential application of carbamate derivatives in the field of renewable energy, specifically in enhancing the efficiency of solar cells (Qin et al., 2009).

Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas containing 4-methylphenyl and examined their interaction with bacterial cells. Their study found significant antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms. This indicates the potential of carbamate derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Electrochromic Properties

Aydın and Kaya (2013) reported the synthesis of novel copolymers containing carbazole and their electrochromic properties. The study involved the synthesis of compounds like 2,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene, indicating the relevance of carbamate derivatives in developing materials with specific electrochromic characteristics (Aydın & Kaya, 2013).

Antitumor Properties

Atassi and Tagnon (1975) explored R 17934 -NSC 238159, a methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate, for its antitumor properties. They found it active against various cancers, including lymphoid L 1210 leukemia and melanotic melanoma B 16, suggesting the utility of similar carbamate derivatives in cancer research and potential clinical applications (Atassi & Tagnon, 1975).

Antimicrobial Properties

Carcanague et al. (2002) developed compounds with the structure 12, derived from the scaffold 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, which displayed potent activities against the gastric pathogen Helicobacter pylori. This study demonstrates the potential application of carbamate derivatives in combating gastrointestinal infections (Carcanague et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

(4-methylphenyl) N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c1-10-6-8-11(9-7-10)22-14(21)20-16(15(17,18)19)23-12-4-2-3-5-13(12)24-16/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMNQRHGGAIJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)

![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)